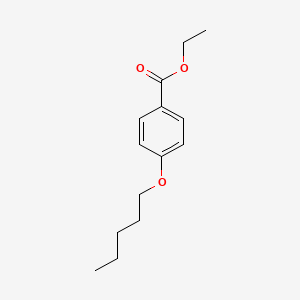

4-Pentyloxybenzoic acid ethyl ester, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pentyloxybenzoic acid ethyl ester is a derivative of 4-Pentyloxybenzoic acid . The parent compound, 4-Pentyloxybenzoic acid, has a molecular formula of C12H16O3 and a molecular weight of 208.2536 . It is also known by other names such as p-Pentyloxybenzoic acid, 4-n-Amyloxybenzoic acid, p-n-Amyloxybenzoic acid, p-n-Pentyloxybenzoic acid, p-Pentoxybenzoic acid, Benzoic acid, p-(pentyloxy)-, and Benzoic acid, 4-(pentyloxy)- .

Molecular Structure Analysis

The molecular structure of 4-Pentyloxybenzoic acid is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a spatial representation of the molecule, showing the arrangement of atoms and the bonds between them .Chemical Reactions Analysis

Esters, including 4-Pentyloxybenzoic acid ethyl ester, can undergo a variety of chemical reactions. They can be hydrolyzed to form carboxylic acids and alcohols, a process that can occur under both acidic and basic conditions . They can also react with Grignard reagents to form tertiary alcohols .Safety and Hazards

4-Pentyloxybenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .

Mechanism of Action

Mode of Action

As an ester, it may undergo hydrolysis in biological systems, resulting in the formation of 4-pentyloxybenzoic acid and ethanol . This reaction is typically catalyzed by esterases, a class of enzymes widely distributed in the human body .

Biochemical Pathways

For instance, they can be hydrolyzed to carboxylic acids under acidic or basic conditions, participate in trans-esterification reactions, and undergo aminolysis or reduction .

Pharmacokinetics

As an ester, it is likely to be absorbed and distributed in the body, metabolized (mainly through hydrolysis), and excreted .

Result of Action

Given its chemical structure, it may interact with various biological molecules and potentially influence cellular processes .

Action Environment

The action, efficacy, and stability of 4-Pentyloxybenzoic acid ethyl ester can be influenced by various environmental factors, including pH, temperature, and the presence of other substances . Specific details about these influences are currently lacking in the literature .

properties

IUPAC Name |

ethyl 4-pentoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-3-5-6-11-17-13-9-7-12(8-10-13)14(15)16-4-2/h7-10H,3-6,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSCWEHOCJQDEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(pentyloxy)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)

![5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6359590.png)